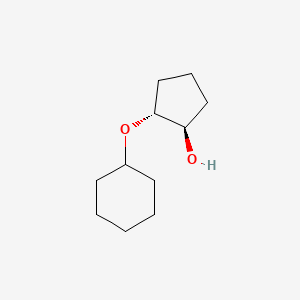

(1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol

Description

(1R,2R)-2-(Cyclohexyloxy)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a cyclohexyl ether substituent at the C2 position. The compound’s stereochemistry is defined by the (1R,2R) configuration, which is critical for its interactions in asymmetric synthesis or biological systems. The cyclohexyl group confers steric bulk and lipophilicity, distinguishing it from smaller or aromatic substituents in related molecules.

Properties

IUPAC Name |

(1R,2R)-2-cyclohexyloxycyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h9-12H,1-8H2/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQPXNMITTVQLY-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2CCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)O[C@@H]2CCC[C@H]2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : C₁₁H₂₀O₂

- Molecular Weight : 184.279 g/mol

- IUPAC Name : (1R,2R)-2-cyclohexyloxycyclopentan-1-ol

This compound is characterized by its cyclopentane structure with a cyclohexyl ether substituent, which may influence its pharmacological properties.

The biological mechanisms through which (1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol may exert its effects are not fully elucidated. However, compounds with similar structures often interact with cellular pathways involved in inflammation and cell proliferation. For example, prostacyclin analogs are known to influence vascular functions through G protein-coupled receptors . The interaction of this compound with such pathways could be a focus for future investigations.

Study 1: Antifungal Activity

A study examining the antifungal activity of cyclopentane derivatives revealed that certain modifications can enhance efficacy against fungal strains. While specific data on (1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol is sparse, the findings suggest that similar compounds might be effective against pathogens like Candida albicans and Aspergillus niger.

Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on related cyclopentane derivatives indicated varying degrees of activity against cancer cell lines. The structural features that contribute to cytotoxicity include the presence of hydroxyl groups and cyclic structures that may facilitate membrane penetration and receptor binding .

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activities observed in related compounds, (1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol may have potential applications in:

- Antifungal Treatments : Targeting resistant fungal infections.

- Cancer Therapy : As a lead compound for developing novel anticancer agents.

- Anti-inflammatory Agents : Modulating inflammatory responses through prostanoid pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1R,2R)-2-(cyclohexyloxy)cyclopentan-1-ol with key analogs:

Key Observations :

- Lipophilicity : The cyclohexyloxy analog is more lipophilic than the furyl or allyloxy derivatives due to its aliphatic cyclohexyl group, making it suitable for lipid-rich environments.

- Electronic Properties : Aromatic substituents (e.g., furan, benzyl) enable resonance stabilization, whereas the cyclohexyl group is purely electron-donating via inductive effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.